molecular formula C27H36ClN3O6S B13390929 ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

Cat. No.: B13390929
M. Wt: 566.1 g/mol
InChI Key: XJDYQYNYISTAMO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride is a structurally complex compound featuring multiple functional groups. Its core structure includes a pentanoate backbone modified with benzylsulfanyl, ethoxy-oxo-phenylethyl, and amino acid-derived substituents. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDYQYNYISTAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

a. Formation of the Benzylsulfanyl Intermediate

  • Benzylsulfanyl groups are introduced via nucleophilic substitution reactions, typically reacting benzyl chloride with thiourea to generate benzylthiol derivatives.
  • The benzylthiol is then oxidized or directly coupled to other intermediates to incorporate the sulfanyl functionality.

b. Preparation of the Ethoxy-Substituted Amino Acid Derivative

  • The amino acid backbone, specifically the ethoxy-oxo-phenylethyl segment, is synthesized by reacting ethyl acetoacetate with ammonia or ammonium salts to produce amino acid derivatives.
  • This step often involves condensation reactions under controlled temperatures, ensuring the formation of the amino acid structure with the ethoxy substituent.

Coupling of Intermediates

  • The benzylsulfanyl intermediate is coupled with the amino acid derivative through amide bond formation.
  • This is achieved by activating carboxylic acid groups (e.g., using carbodiimide reagents like EDC or DCC) to facilitate amide linkage formation with amino groups.
  • The reaction conditions typically involve inert solvents such as dimethylformamide or dichloromethane, with catalysts or coupling agents to enhance efficiency.

Final Assembly and Salt Formation

  • The assembled molecule undergoes final modifications, including the introduction of the amino group at the appropriate position and the ethoxy group.
  • The hydrochloride salt is formed by treating the free base with hydrochloric acid, usually in an aqueous or alcoholic medium, to enhance solubility and stability.

Industrial Scale Synthesis

  • Large-scale production employs continuous flow reactors and automation to ensure consistency, high yield, and purity.
  • Reaction parameters such as temperature, pH, and solvent systems are optimized for scalability, with purification achieved via crystallization, chromatography, or filtration.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents Conditions Purpose References
1 Nucleophilic substitution Benzyl chloride, thiourea Reflux, inert atmosphere Benzylsulfanyl intermediate ,
2 Condensation Ethyl acetoacetate, ammonia Reflux, controlled pH Amino acid derivative ,
3 Coupling Carbodiimide (DCC, EDC), DMF Room temperature, inert Amide bond formation ,
4 Salt formation Hydrochloric acid Aqueous solution Hydrochloride salt ,

Supporting Literature and Resources

  • BenchChem provides detailed information on the synthesis and commercial availability of similar compounds, emphasizing multi-step organic synthesis pathways.
  • PubChem entries highlight chemical structures, reaction pathways, and related derivatives, supporting the outlined synthesis strategies.
  • Patent literature, such as EP2525830B1, discusses dipeptide-based prodrug linkers, which share synthetic principles with the compound , especially regarding coupling reactions and intermediate formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound shares functional groups with several classes of molecules:

  • Sulfonamide derivatives: Fluorinated sulfonamides (e.g., CAS 68555-75-9) exhibit similar sulfonyl and amino groups but differ in fluorinated alkyl chains, which enhance hydrophobicity and metabolic stability compared to the benzylsulfanyl group in the target compound .
  • Amino acid derivatives: Glycine-based fluorinated salts (CAS 68555-75-9) feature analogous amino acid motifs but incorporate perfluoroalkyl chains, altering solubility and bioavailability .

Physicochemical Properties

Property Target Compound Fluorinated Sulfonamide (CAS 68555-75-9) PEGDA (Mn700)
Molecular Weight (g/mol) ~650 (estimated) ~500 700
Solubility High (HCl salt) Low (fluorinated chains) Water-soluble
Functional Groups Benzylsulfanyl, ester, amide Sulfonyl, fluorinated alkyl Acrylate, ether
Bioactivity Potential enzyme inhibition Surfactant/antimicrobial Hydrogel scaffold

Methodological Considerations in Similarity Assessment

As noted in , structural similarity comparisons rely on molecular descriptors (e.g., Tanimoto coefficients) and bioactivity profiles. The target compound’s benzylsulfanyl group may confer unique binding affinities compared to fluorinated analogs, underscoring the need for multi-parameter similarity metrics .

Biological Activity

Ethyl 2-amino-5-[[3-benzylsulfanyl-1-[(2-ethoxy-2-oxo-1-phenylethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate; hydrochloride (CAS No: 168682-53-9) is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C27H35N3O6S
Molecular Weight : 529.6 g/mol
IUPAC Name : Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

The compound features multiple functional groups that contribute to its biological activity, including amino, oxo, and sulfanyl groups.

The mechanism of action for ethyl 2-amino-5-[...] involves interactions with specific enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, which can modulate various biological pathways. Research indicates that it may act as an enzyme inhibitor or modulator, impacting metabolic processes within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. Ethyl 2-amino-[...] is being explored for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Research Findings and Case Studies

StudyFindings
Local Anesthetic Activity Related compounds showed significant local anesthetic effects at lower concentrations, suggesting similar potential for ethyl 2-amino-[...] .
Cytotoxicity Assays In vitro studies demonstrated that structurally related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential for ethyl 2-amino-[...] .
Enzyme Interaction Studies Investigations into enzyme interactions revealed that similar compounds can inhibit specific enzymes involved in metabolic pathways .

Synthesis and Production

The synthesis of ethyl 2-amino-[...] involves several steps utilizing readily available starting materials. Typical reaction conditions include the use of organic solvents and catalysts to ensure high yields and purity. Industrial production may utilize advanced techniques such as flow microreactor systems for improved efficiency and scalability.

Q & A

Q. How can AI-driven platforms accelerate research workflows for derivatives of this compound?

  • Implementation :
  • Automated Synthesis : Use robotic platforms (e.g., Chemspeed) for high-throughput screening.
  • Data Lakes : Centralize spectral, crystallographic, and bioactivity data in FAIR-compliant databases .
  • Future Directions : Develop generative AI models to propose novel derivatives with optimized properties .

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